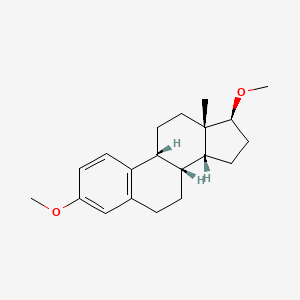
(+)-cis-anti-N2-BPDE-dG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-cis-anti-N2-BPDE-dG is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. The specific structure of this compound involves the binding of benzo[a]pyrene diol epoxide to deoxyguanosine, a nucleoside component of DNA. This binding can lead to mutations and has been extensively studied in the context of DNA damage and repair mechanisms.
Méthodes De Préparation
The synthesis of (+)-cis-anti-N2-BPDE-dG typically involves several steps, starting with the preparation of benzo[a]pyrene This is followed by the formation of benzo[a]pyrene diol epoxide through a series of oxidation and epoxidation reactions The final step involves the reaction of benzo[a]pyrene diol epoxide with deoxyguanosine under specific conditions to form the desired compound
Analyse Des Réactions Chimiques
(+)-cis-anti-N2-BPDE-dG undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often leading to the formation of more reactive species.
Reduction: The removal of oxygen or the addition of hydrogen can alter the compound’s structure and reactivity.
Substitution: This involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(+)-cis-anti-N2-BPDE-dG has several important applications in scientific research:
Chemistry: It is used to study the mechanisms of chemical reactions involving polycyclic aromatic hydrocarbons.
Biology: Researchers use this compound to investigate DNA damage and repair mechanisms, as it can form adducts with DNA that lead to mutations.
Medicine: The compound is studied for its role in carcinogenesis, helping to understand how exposure to certain chemicals can lead to cancer.
Industry: While not widely used in industrial applications, it serves as a model compound for studying the environmental impact of polycyclic aromatic hydrocarbons.
Mécanisme D'action
The primary mechanism by which (+)-cis-anti-N2-BPDE-dG exerts its effects is through the formation of DNA adducts. When the compound binds to deoxyguanosine in DNA, it can cause structural distortions that interfere with DNA replication and repair processes. This can lead to mutations and potentially initiate carcinogenesis. The molecular targets involved include various DNA repair enzymes and pathways that attempt to correct the damage caused by the adducts.
Comparaison Avec Des Composés Similaires
(+)-cis-anti-N2-BPDE-dG is unique compared to other similar compounds due to its specific structure and the way it interacts with DNA. Similar compounds include other derivatives of benzo[a]pyrene, such as:
(+)-trans-anti-BPDE-dG: Another DNA adduct formed by benzo[a]pyrene diol epoxide, but with a different stereochemistry.
(-)-cis-anti-BPDE-dG: A stereoisomer of this compound with different biological effects.
(+)-cis-syn-BPDE-dG: Another isomer with a different binding orientation to DNA.
These compounds share similar mechanisms of action but differ in their specific interactions with DNA and the resulting biological effects.
Propriétés
Formule moléculaire |
C20H28O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(8R,9R,13S,14R,17S)-3,17-dimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H28O2/c1-20-11-10-16-15-7-5-14(21-2)12-13(15)4-6-17(16)18(20)8-9-19(20)22-3/h5,7,12,16-19H,4,6,8-11H2,1-3H3/t16-,17+,18+,19-,20-/m0/s1 |
Clé InChI |
UJVDXOJUUSHVJY-MDMHHNQBSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OC)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CC12CCC3C(C1CCC2OC)CCC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
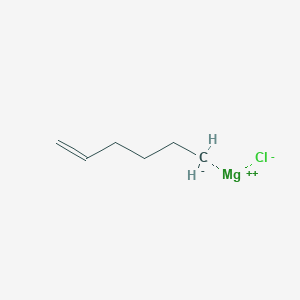
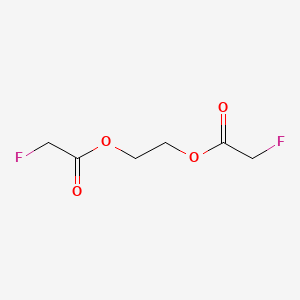
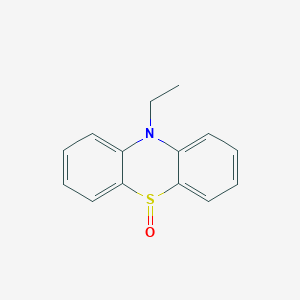
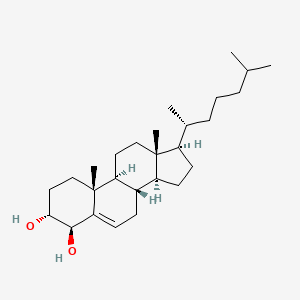
![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)
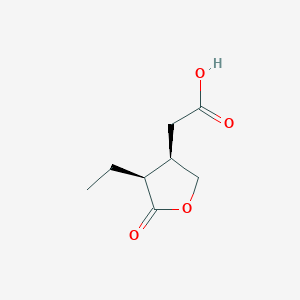
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
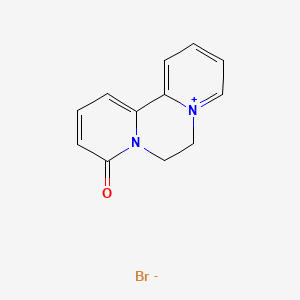
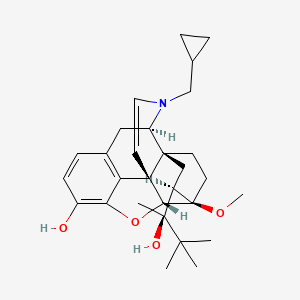
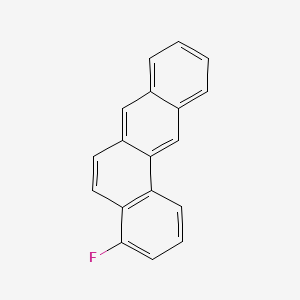
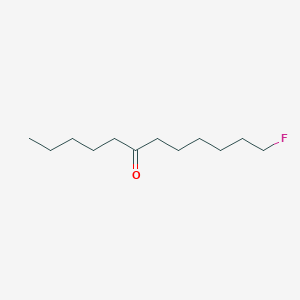

![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
